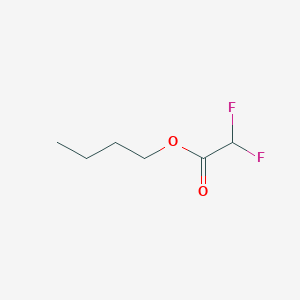

2,2-二氟乙酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

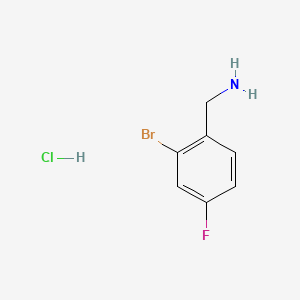

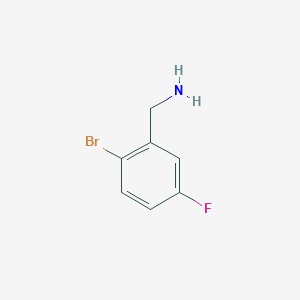

Butyl 2,2-difluoroacetate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insight into its potential characteristics and behavior. For instance, the synthesis and structural analysis of tri-n-butyltin 2,6-difluorobenzoate, as described in the first paper, involves the use of butyl groups and difluorinated aromatic structures, which may share some reactivity patterns with butyl 2,2-difluoroacetate . The second paper discusses the trifluoroacetolysis of 3-methyl-2-butyl tosylate, leading to the formation of products that include butyl groups and trifluoroacetate moieties . These studies provide a foundation for understanding the synthesis and reactivity of compounds that are structurally related to butyl 2,2-difluoroacetate.

Synthesis Analysis

The synthesis of compounds related to butyl 2,2-difluoroacetate can be complex, as evidenced by the detailed synthesis of tri-n-butyltin 2,6-difluorobenzoate . The process involves the formation of a macrocyclic tetramer with a unique 16-membered Sn4C4O8 ring. Although the synthesis of butyl 2,2-difluoroacetate itself is not described, the methodologies used in the synthesis of related compounds, such as the use of butyl groups and difluorinated moieties, could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of tri-n-butyltin 2,6-difluorobenzoate provides insights into the coordination environment of tin atoms in the presence of butyl groups and difluorinated aromatic rings . The tin atoms are five-coordinated with distorted trigonal bipyramidal geometries. This information, while not directly related to butyl 2,2-difluoroacetate, suggests that difluorinated compounds can exhibit complex geometries and coordination patterns.

Chemical Reactions Analysis

The trifluoroacetolysis of 3-methyl-2-butyl tosylate results in the formation of products that include butyl trifluoroacetate . This reaction demonstrates the potential reactivity of butyl groups in the presence of trifluoroacetate, which is structurally similar to difluoroacetate. The kinetic isotope effects observed in the study provide additional information on the reaction mechanism and the stability of the carbocation intermediates, which could be relevant to the reactivity of butyl 2,2-difluoroacetate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of butyl 2,2-difluoroacetate are not directly reported in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structure and space group information of tri-n-butyltin 2,6-difluorobenzoate suggest that difluorinated compounds can form stable crystalline structures under certain conditions . The rates of trifluoroacetolysis and the product distribution in the second paper indicate that the presence of fluorine atoms can significantly affect the reactivity and stability of the compounds . These findings could be extrapolated to infer the potential properties of butyl 2,2-difluoroacetate, such as its reactivity, stability, and crystalline behavior.

科学研究应用

医药:增强药代动力学

2,2-二氟乙酸丁酯在药物化学中起着重要作用。 将氟原子引入药物化合物可以深刻影响其代谢稳定性、药代动力学和组织渗透性 。由于其二氟甲基基团,该化合物被用于合成需要增强抗代谢降解稳定性的药物,从而延长其治疗效果。

农药:杀虫剂的开发

在农药行业,2,2-二氟乙酸丁酯用于合成具有改进性能的化合物 。二氟甲基基团可以增加杀虫剂的亲脂性,这增强了其穿透植物蜡质表面的能力,从而导致更有效的害虫防治解决方案。

制冷剂:环保替代品

该化合物的衍生物被探索为潜在的低全球变暖潜能值 (GWP) 制冷剂。 通过掺入氟化基团,研究人员旨在开发对环境危害较小的制冷剂,同时保持或改进当前选择的热力学性能 。

电子产品:半导体制造

在电子行业,从 2,2-二氟乙酸丁酯衍生的氟化化合物用于半导体的生产。 氟原子可以改变半导体材料的电子特性,可能导致性能更好的组件或新功能 。

光伏电池:太阳能收集

2,2-二氟乙酸丁酯参与光伏电池材料的合成。 用于太阳能电池的聚合物的氟化会导致材料的带隙改变和电荷传输性能改善,这可以提高太阳能转换效率 。

涂层:先进的材料特性

该化合物也用于开发用于纺织品和建筑物的涂层。 氟化涂层,通常源自 2,2-二氟乙酸丁酯等化合物,具有出色的耐用性、抗污染性和可以赋予涂层表面疏水性 。

未来方向

属性

IUPAC Name |

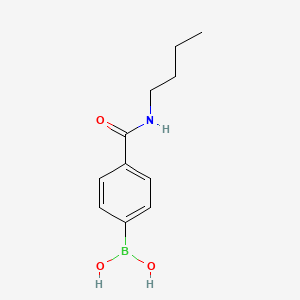

butyl 2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

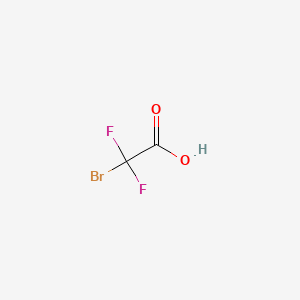

Canonical SMILES |

CCCCOC(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

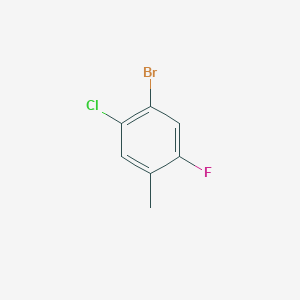

Molecular Formula |

C6H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 |

Source

|

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368-35-4 |

Source

|

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。